

What is the chemical structure of BW 348U87?

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Compound of Interest

Compound Name: **BW 348U87**
Cat. No.: **B238270**

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In-Depth Technical Guide: BW 348U87

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

BW 348U87 is a potent, non-peptidic inhibitor of ribonucleotide reductase. Its systematic chemical name is 2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide.

Identifier	Value
IUPAC Name	2-[1-(2-chlorophenyl)methylidene]-N-[2-(aminocarbothioyl)hydrazinyl]hydrazinecarbothioamide
CAS Number	127142-14-7
Molecular Formula	C15H15CIN6S2
Molecular Weight	378.9 g/mol
SMILES	S=C(NN=C(C1=NC=CC=C1)C)NNC(=S)NC2=C C=CC=C2Cl

Mechanism of Action

BW 348U87 functions as a ribonucleotide reductase inhibitor. Ribonucleotide reductase is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting this enzyme, **BW 348U87** effectively depletes the pool of deoxyribonucleoside triphosphates (dNTPs) necessary for DNA replication. This disruption of DNA synthesis leads to the arrest of cell proliferation. This mechanism of action makes it a compound of interest for antiviral and anticancer research.

Experimental Data

Published research on **BW 348U87** has demonstrated its potential as a potentiator of antiviral agents. The following table summarizes key *in vivo* efficacy data from a study evaluating its effect in combination with Acyclovir on herpes simplex virus (HSV) infections.

Experimental Model	Treatment Group	Mean Lesion Score (Day 5)	% Inhibition of Lesion Development
HSV-1 infected athymic nude mice	Vehicle Control	3.8	-
Acyclovir (10 mg/kg)	2.5	34%	
BW 348U87 (10 mg/kg)	3.2	16%	
Acyclovir (10 mg/kg) + BW 348U87 (10 mg/kg)	1.2	68%	

Experimental Protocols

In Vivo HSV-1 Efficacy Model

A detailed methodology for assessing the *in vivo* efficacy of **BW 348U87** in combination with Acyclovir against HSV-1 infection in an athymic nude mouse model is as follows:

- Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

- Virus Inoculation: Mice are lightly scratched on the dorsal flank, and a 20 μ L suspension of HSV-1 (strain E-377) containing 1×10^6 plaque-forming units (PFU) is applied to the scarified area.
- Compound Administration:
 - **BW 348U87** is prepared in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.
 - Acyclovir is dissolved in sterile water.
 - Treatments are administered orally (p.o.) twice daily (b.i.d.) for five consecutive days, starting 24 hours post-infection.
- Efficacy Assessment:
 - Lesion development is scored daily for 10 days using the following scale:
 - 0 = No lesion
 - 1 = Few vesicles
 - 2 = Multiple vesicles
 - 3 = Ulceration
 - 4 = Severe ulceration with zosteriform spread
 - The mean lesion score for each treatment group is calculated.
 - The percentage inhibition of lesion development is determined by comparing the mean lesion scores of the treated groups to the vehicle control group.

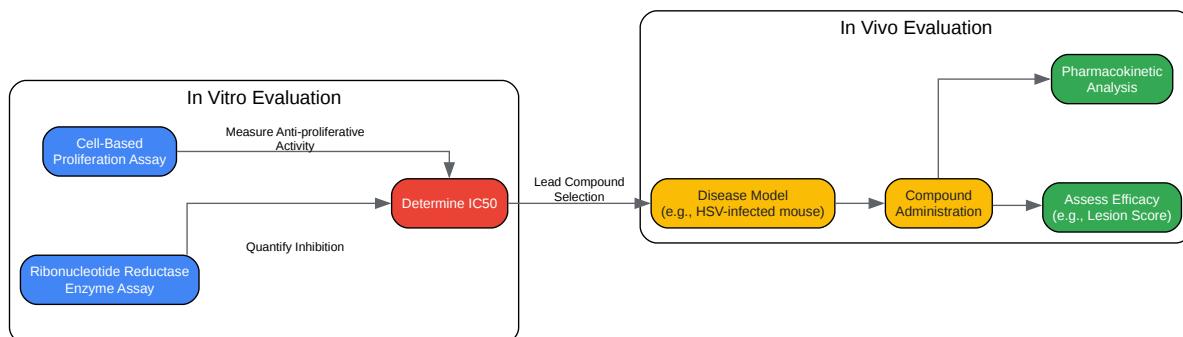
Ribonucleotide Reductase Inhibition Assay (General Protocol)

While a specific protocol for **BW 348U87** is not publicly available, a general method for assessing the inhibition of ribonucleotide reductase is as follows:

- Enzyme Preparation: Partially purified ribonucleotide reductase is obtained from a suitable source (e.g., calf thymus, HeLa cells).
- Reaction Mixture: A reaction mixture is prepared containing the enzyme, a ribonucleoside diphosphate substrate (e.g., CDP, ADP), a cofactor (e.g., ATP), a reducing agent (e.g., dithiothreitol), and a buffer system to maintain pH.
- Inhibitor Addition: **BW 348U87**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific period.
- Reaction Termination and Analysis: The reaction is stopped, and the amount of deoxyribonucleotide product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
- IC50 Determination: The concentration of **BW 348U87** that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

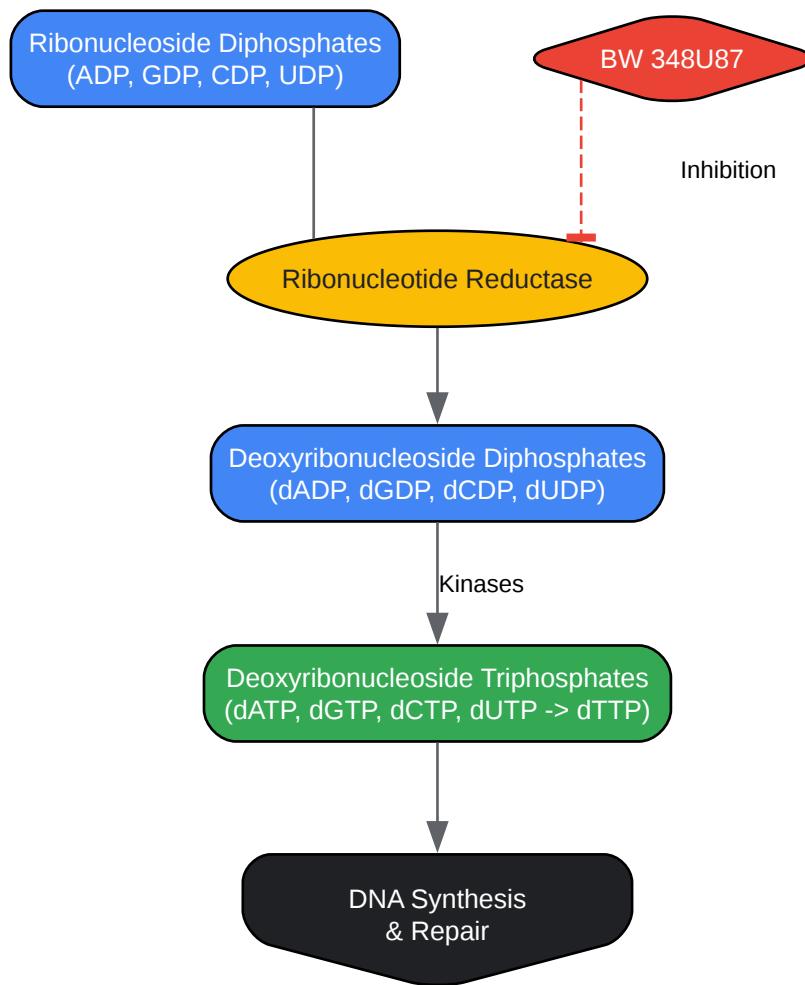
The primary cellular impact of **BW 348U87** is the inhibition of ribonucleotide reductase, which directly affects the DNA synthesis pathway. The logical workflow for evaluating a ribonucleotide reductase inhibitor like **BW 348U87** is depicted below.



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Caption: Experimental workflow for the evaluation of **BW 348U87**.

The signaling pathway directly impacted by **BW 348U87** is the de novo synthesis of deoxyribonucleotides. The diagram below illustrates this pathway and the point of inhibition.



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Caption: Inhibition of the de novo DNA synthesis pathway by **BW 348U87**.

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